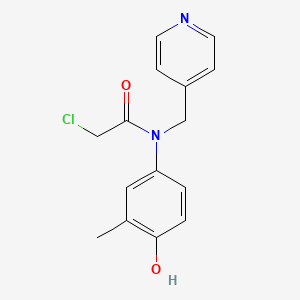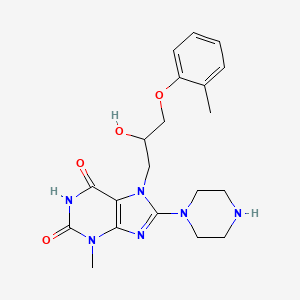
4-Methoxynaphthalene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxynaphthalene-1-thiol is an organic compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. The compound features a methoxy group (-OCH₃) at the fourth position and a thiol group (-SH) at the first position on the naphthalene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxynaphthalene-1-thiol can be synthesized through several methods, including:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated naphthalene derivative with a thiol group.
Reduction of Disulfides: Another method involves the reduction of disulfides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxynaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Addition: Alkenes, alkynes
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Substitution: Nitrated or halogenated derivatives
Addition: Thioethers, thioacetals
Aplicaciones Científicas De Investigación
4-Methoxynaphthalene-1-thiol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-methoxynaphthalene-1-thiol involves its interaction with molecular targets through its thiol and methoxy groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and signaling pathways . The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxynaphthalene-1-ol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
4-Methoxynaphthalene-1-amine: Similar structure but with an amino group (-NH₂) instead of a thiol group.
4-Methoxynaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group (-SO₃H) instead of a thiol group.
Uniqueness
4-Methoxynaphthalene-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications. The thiol group provides strong nucleophilicity and the ability to form disulfide bonds, while the methoxy group enhances the compound’s solubility and stability .
Propiedades
IUPAC Name |
4-methoxynaphthalene-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVIRJJIFUEJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2788480.png)


![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)

![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)

![6-Azaspiro[2.6]nonane](/img/structure/B2788493.png)



![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide](/img/structure/B2788500.png)
![4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2788501.png)
